1-acetyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-indole-5-sulfonamide
Overview
Description
1-acetyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound that incorporates several functional groups, including an indole ring, an oxadiazole ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of acylhydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the indole derivative with sulfonyl chlorides in the presence of a base.
Final Coupling: The final step involves coupling the oxadiazole and indole derivatives under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-acetyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets. The indole and oxadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfonamide group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indomethacin and tryptophan share the indole ring structure.
Oxadiazole Derivatives: Compounds such as raltegravir and furamizole contain the oxadiazole ring.
Sulfonamide Derivatives: Sulfa drugs like sulfamethoxazole and sulfasalazine contain the sulfonamide group.
Uniqueness
1-acetyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-indole-5-sulfonamide is unique due to the combination of these three functional groups in a single molecule, which can result in distinct biological activities and chemical properties not found in other compounds.
Properties
IUPAC Name |
1-acetyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydroindole-5-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-13(24)23-10-9-15-11-16(7-8-17(15)23)28(25,26)20-12-18-21-19(22-27-18)14-5-3-2-4-6-14/h2-8,11,20H,9-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRNHZXGBHJFBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=NC(=NO3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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